7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde
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Overview
Description
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate followed by cyclization using sodium methoxide can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Halogenation and other substitution reactions can be carried out using appropriate halogenating agents.
Common Reagents and Conditions:
Oxidation: Oxone in DMF at room temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like iodine in acetic acid.
Major Products Formed:
Oxidation: Oxidized derivatives of the parent compound.
Reduction: Reduced forms of the compound.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of p21-activated kinase 4 (PAK4), a kinase involved in various signaling pathways related to cell growth and apoptosis . The compound binds to the active site of PAK4, inhibiting its activity and thereby affecting downstream signaling pathways.
Comparison with Similar Compounds
Ribociclib: A selective CDK4/6 inhibitor featuring a pyrrolo[2,3-d]pyrimidine moiety.
Palbociclib: Another CDK4/6 inhibitor with a similar structure.
Other Pyrrolo[2,3-d]pyrimidine Derivatives: Various derivatives have been synthesized and studied for their biological activities.
Uniqueness: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde stands out due to its specific structural features and its potential as a versatile building block in synthetic chemistry. Its ability to inhibit specific kinases makes it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C8H7N3O |
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Molecular Weight |
161.16 g/mol |
IUPAC Name |
7-methylpyrrolo[2,3-d]pyrimidine-2-carbaldehyde |
InChI |
InChI=1S/C8H7N3O/c1-11-3-2-6-4-9-7(5-12)10-8(6)11/h2-5H,1H3 |
InChI Key |
UDUYCARSGBPRCL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=CN=C(N=C21)C=O |
Origin of Product |
United States |
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